molecular formula C24H27FN4O3 B4895011 N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide

N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide

カタログ番号 B4895011
分子量: 438.5 g/mol
InChIキー: MBAUGLOLKOHNQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide, commonly known as Compound-1, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs.

作用機序

The mechanism of action of Compound-1 involves the inhibition of a specific protein target. This protein target is involved in various cellular processes, including cell growth and proliferation. By inhibiting this protein target, Compound-1 can disrupt these cellular processes, leading to the inhibition of tumor growth and the potential treatment of various diseases.
Biochemical and Physiological Effects:
Compound-1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. Additionally, Compound-1 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

One of the major advantages of Compound-1 is its high affinity for a specific protein target, which makes it a promising candidate for the development of new drugs. However, there are also some limitations to using Compound-1 in lab experiments. One of the main limitations is the potential for off-target effects, which can lead to unwanted side effects.

将来の方向性

There are several future directions for the research and development of Compound-1. One potential direction is the development of more potent and selective inhibitors of the protein target. Additionally, future studies could investigate the use of Compound-1 in combination with other drugs to enhance its therapeutic effects. Finally, further studies could investigate the potential use of Compound-1 in the treatment of other diseases beyond cancer and neurodegenerative diseases.
Conclusion:
In conclusion, Compound-1 is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of Compound-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. Compound-1 has been extensively studied for its potential therapeutic applications, and it has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs. Future research could investigate the development of more potent and selective inhibitors of the protein target and the potential use of Compound-1 in the treatment of other diseases.

合成法

The synthesis of Compound-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step involves the preparation of 2,4-dimethoxybenzyl bromide, which is then reacted with piperidine to yield the intermediate compound 1-(2,4-dimethoxybenzyl)-4-piperidinol. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to yield the final intermediate, which is then coupled with 3-fluorobenzoyl chloride to obtain Compound-1.

科学的研究の応用

Compound-1 has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for a specific protein target, which makes it a promising candidate for the development of new drugs. Several studies have investigated the use of Compound-1 as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

特性

IUPAC Name

N-[2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3/c1-31-21-7-6-18(22(15-21)32-2)16-28-12-9-20(10-13-28)29-23(8-11-26-29)27-24(30)17-4-3-5-19(25)14-17/h3-8,11,14-15,20H,9-10,12-13,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAUGLOLKOHNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。